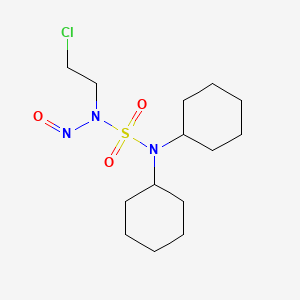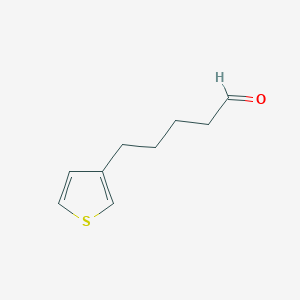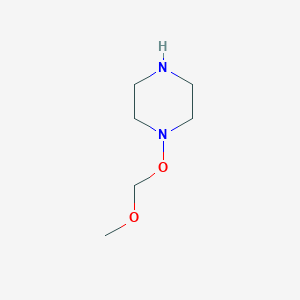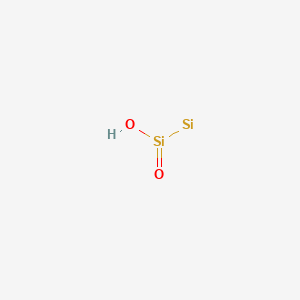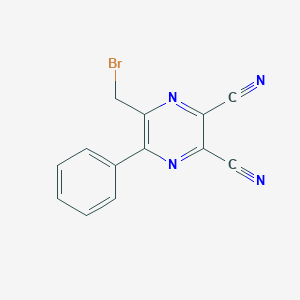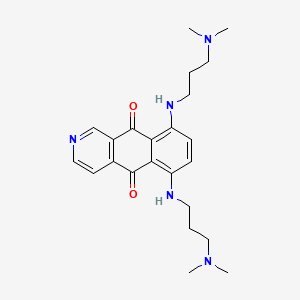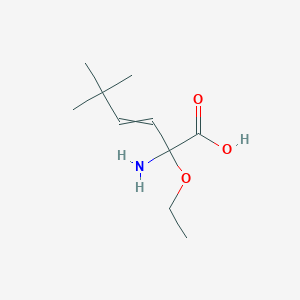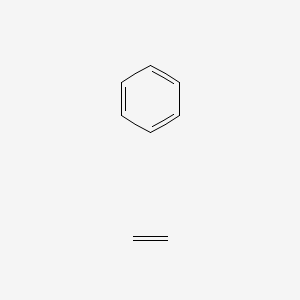![molecular formula C15H12N2S B15164440 8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine CAS No. 288159-92-2](/img/structure/B15164440.png)
8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine is an organic compound that features a naphthalene ring system substituted with an imine group linked to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine typically involves the condensation reaction between 8-amino-1-naphthaldehyde and thiophen-3-ylmethylamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The thiophene ring may also participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophen-3-yl-methylamine hydrochloride
- 1-[(Thiophen-2-ylmethylidene)amino]propan-2-amine
- 1-[(3-methylthiophen-2-ylmethylidene)amino]propan-2-amine
Uniqueness
8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine is unique due to its combination of a naphthalene ring with a thiophene-substituted imine group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
288159-92-2 |
|---|---|
Formule moléculaire |
C15H12N2S |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
8-(thiophen-3-ylmethylideneamino)naphthalen-1-amine |
InChI |
InChI=1S/C15H12N2S/c16-13-5-1-3-12-4-2-6-14(15(12)13)17-9-11-7-8-18-10-11/h1-10H,16H2 |
Clé InChI |
HJGRXQJMCYCTLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=CC=C2)N=CC3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


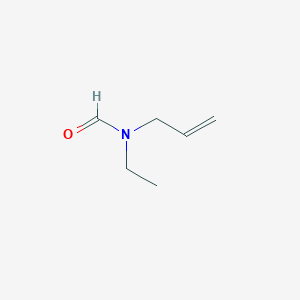
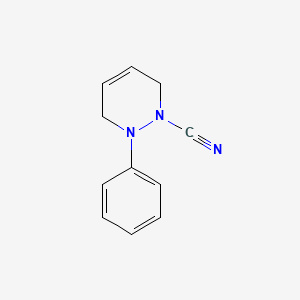
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
